N-(1,2,2-Trimethylpropyl)formamide

Description

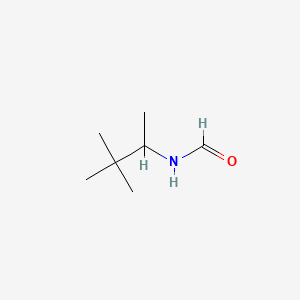

Structure

3D Structure

Properties

IUPAC Name |

N-(3,3-dimethylbutan-2-yl)formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(8-5-9)7(2,3)4/h5-6H,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBFERYHCPXWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913961 | |

| Record name | (3,3-Dimethylbutan-2-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97358-50-4 | |

| Record name | N-(1,2,2-Trimethylpropyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97358-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,2,2-Trimethylpropyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097358504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,3-Dimethylbutan-2-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,2,2-trimethylpropyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reaction Mechanisms and Chemical Transformations Involving N 1,2,2 Trimethylpropyl Formamide and Analogous Formamides

Mechanistic Pathways of Formamide (B127407) Formation from Precursors

The synthesis of N-substituted formamides, including N-(1,2,2-trimethylpropyl)formamide, can be achieved through various established synthetic routes. One of the most classic methods is the Leuckart reaction , which involves the reductive amination of a ketone or aldehyde. wikipedia.org In a hypothetical synthesis of this compound, the corresponding precursor would be 2,2-dimethyl-3-butanone, which would react with a nitrogen donor and reducing agent like formamide or ammonium (B1175870) formate (B1220265) at elevated temperatures. wikipedia.org

The mechanism using formamide as the reagent proceeds through several key steps:

Nucleophilic attack: The formamide molecule attacks the carbonyl carbon of the ketone.

Dehydration: A water molecule is eliminated to form an N-formyl derivative. wikipedia.org

Reduction: The intermediate is subsequently reduced. When ammonium formate is used, it acts as the reducing agent. wikipedia.org

Hydrolysis: The final N-formyl compound can be hydrolyzed to yield the secondary amine, but for the synthesis of the formamide itself, the reaction is stopped at the N-formyl stage.

Another industrially significant, though less specific for this particular compound, method for the formation of N-alkylformamides involves the reaction of synthesis gas (a mixture of carbon monoxide and hydrogen) with ammonia (B1221849). This process is typically catalyzed by transition metals, such as ruthenium, and can lead to the formation of N-methylformamide and N,N-dimethylformamide. rsc.org The formation of more complex N-alkylformamides like this compound via this route would require more specialized conditions and precursors.

A generalized radical mechanism for formamide formation has also been proposed, particularly in astrochemical contexts, involving the reaction of an amino radical (NH₂) with formaldehyde (B43269) (H₂CO). researchgate.net This pathway is less relevant for the targeted laboratory synthesis of this compound but provides insight into fundamental formamide formation pathways.

Nucleophilic Reactivity and Electrophilic Activation of the Formamide Moiety

The formamide functional group possesses a dual electronic character. The lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon compared to aldehydes or ketones. However, the formamide can be activated by various electrophiles, rendering it susceptible to nucleophilic attack. rsc.orgnih.gov

N-substituted formamides can serve as surrogates for carbonyl compounds in important multicomponent reactions (MCRs) such as the Passerini and Ugi reactions . nih.govwikipedia.orgwikipedia.org These reactions are powerful tools in combinatorial chemistry for the synthesis of complex molecules like α-acyloxy amides and bis-amides, respectively. wikipedia.orgwikipedia.org

In a Passerini-type reaction , an N-formamide can replace the traditional aldehyde or ketone component. nih.gov The reaction involves an isocyanide and a carboxylic acid. The proposed mechanism suggests that the formamide is first activated, likely by the acidic conditions or a catalyst, making the formyl carbon susceptible to nucleophilic attack by the isocyanide. nih.gov This is followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product. nih.gov While specific examples with this compound are not reported, analogous heterocyclic N-formamides have been successfully employed. nih.gov

The Ugi reaction is a four-component reaction that typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org Similar to the Passerini reaction, formamides can be used as carbonyl precursors. The reaction proceeds through the formation of an imine from the amine and the activated formamide, which is then attacked by the isocyanide and the carboxylate. illinois.edu The final step involves a Mumm rearrangement to give the characteristic bis-amide product. wikipedia.org The bulky 1,2,2-trimethylpropyl group in this compound would likely influence the steric course and efficiency of such reactions.

Formamides, in combination with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride, can be involved in the conversion of alcohols to alkyl halides, a process known as dehydroxyhalogenation. This transformation proceeds via the formation of a Vilsmeier-Haack type reagent in situ. While direct catalysis by the formamide is not the primary role, its reaction with the chlorinating agent generates a highly electrophilic species that facilitates the substitution of the hydroxyl group. The general mechanism involves the activation of the alcohol by this intermediate, followed by nucleophilic attack of the halide ion. The steric hindrance from the bulky N-(1,2,2-trimethylpropyl) group might influence the rate of formation of the active reagent and its subsequent reactions.

N-formamides can act as catalysts in the transformation of aldehydes into geminal dichlorides. organic-chemistry.org This reaction typically employs a reagent like phthaloyl chloride. The formamide catalyst facilitates the in-situ formation of a Vilsmeier-Haack type intermediate. organic-chemistry.org The proposed catalytic cycle involves the following steps:

Formation of the active catalyst: The formamide reacts with the chlorinating agent (e.g., phthaloyl chloride) to form a highly electrophilic chloroiminium salt.

Activation of the aldehyde: The aldehyde's carbonyl oxygen attacks the electrophilic carbon of the chloroiminium salt.

Nucleophilic substitution: Chloride ions, generated in the reaction mixture, perform a nucleophilic attack on the activated aldehyde, leading to the formation of the geminal dichloride.

Catalyst regeneration: The formamide catalyst is regenerated at the end of the cycle.

Studies have shown that formamides like N-formylpyrrolidine (FPyr) and dimethylformamide (DMF) are effective catalysts for this transformation. organic-chemistry.org The catalytic efficiency of this compound in this context would depend on its ability to form the necessary active intermediate and its stability under the reaction conditions.

Table 1: Comparison of Formamide Analogs in Catalytic Geminal Dichlorination

| Formamide Catalyst | Reagent | Typical Substrate | Reported Yields | Reference |

| N-Formylpyrrolidine (FPyr) | Phthaloyl Chloride | Aromatic & Aliphatic Aldehydes | Up to 98% | organic-chemistry.org |

| Dimethylformamide (DMF) | Phthaloyl Chloride | Aromatic & Aliphatic Aldehydes | Good to Excellent | organic-chemistry.org |

| This compound | Phthaloyl Chloride | (Hypothetical) | Not Reported | - |

Radical Chemistry and Dissociation Pathways of Formamides

The C-H bond of the formyl group and the N-H bond in primary and secondary formamides are susceptible to homolytic cleavage, leading to the formation of radicals. Theoretical studies on the reaction of formamide with methylidene (CH₂) suggest that the reaction can proceed via a radical-molecule mechanism to form N-methylformamide. wiserpub.com The reaction is proposed to be exothermic and barrierless in the gas phase. wiserpub.com

Photochemical studies on formamide vapor have shown that irradiation can lead to the formation of various radical species, including amino (NH₂) and formyl (CHO) radicals. nih.gov The dissociation pathways are dependent on the excitation energy. These radicals can then participate in a variety of subsequent reactions. While specific studies on this compound are lacking, it is expected to undergo similar radical reactions, with the bulky alkyl group potentially influencing the stability and reactivity of the resulting N-centered radical. The generation of N-centered radicals from amides is a growing field in organic synthesis, often utilizing photoredox catalysis. princeton.edu

Intermolecular Reactions and Adduct Formation in Solution Phase

In solution, formamides can participate in various intermolecular interactions and reactions. The presence of water can lead to hydrolysis , typically under acidic or basic conditions, to yield the corresponding amine (1,2,2-trimethylpropylamine) and formic acid. nih.gov Computational studies on formamide in aqueous solution have revealed complex reaction networks, including decomposition to carbon monoxide and ammonia, as well as interconversion with hydrogen cyanide and water. nih.gov

Formamides can also form adducts with various molecules. For instance, they can interact with electrophilic species through the lone pair on the nitrogen or oxygen atom. In the context of biological systems, formamides have been studied as inhibitors of alcohol dehydrogenases, where they are thought to mimic the aldehyde substrate and bind to the enzyme-NADH complex. acs.org

The formation of covalent adducts with reactive electrophiles is also a possibility. While not specific to this compound, studies on other nitrogen-containing compounds have shown that they can form adducts with various electrophilic species, including metabolites of carcinogens. nih.govnih.gov The nucleophilicity of the nitrogen in this compound would determine its propensity to form such adducts.

Biochemical Transformations of N-Alkylformamides (In Vitro Studies)

The primary metabolic reactions catalyzed by cytochrome P450 enzymes for N-alkylamides are N-dealkylation and oxidation at the formyl moiety. mdpi.comopen.ac.uk These reactions are initiated by the abstraction of a hydrogen atom from the substrate by the highly reactive iron-oxo species at the active site of the CYP enzyme. youtube.com The subsequent steps determine the final metabolic products.

N-Dealkylation Pathway:

For N-alkylformamides, particularly those with tertiary alkyl groups like the 1,2,2-trimethylpropyl group, N-dealkylation is a significant metabolic route. nih.gov This process involves the enzymatic hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamide intermediate. This intermediate then spontaneously decomposes to yield the corresponding dealkylated formamide and a carbonyl compound (an aldehyde or a ketone).

In the case of this compound, N-dealkylation would result in the formation of formamide and 1,2,2-trimethylpropanal. The steric bulk of the N-alkyl substituent is known to influence the rate and regioselectivity of N-dealkylation. nih.gov Studies on N,N-dialkylbenzamides have shown that the Vmax/Km values for dealkylation are dependent on the steric bulk of the alkyl group, especially around the α-carbon. nih.gov Furthermore, research on orphenadrine (B1219630) analogues has indicated that a bulky tertiary butyl group can hinder the formation of metabolic intermediate complexes with cytochrome P450, suggesting that steric factors play a crucial role in the interaction with the enzyme's active site. nih.gov

Oxidation of the Formyl Group:

Another potential metabolic pathway for N-alkylformamides is the oxidation of the formyl group. This pathway has been observed for simpler N-alkylformamides and can lead to the formation of carbamoylating agents. While less studied for bulky N-alkylformamides, this pathway cannot be entirely ruled out for this compound.

The following table summarizes the key metabolic pathways observed for analogous N-alkylamides in hepatic microsomal systems, which can serve as a predictive model for the metabolism of this compound.

| Parent Compound | Primary Metabolic Pathway | Key Metabolites | Enzyme System | Reference |

| N-Methyl-N-alkyl-p-chlorobenzamides | Mono-N-dealkylation | N-Alkyl-p-chlorobenzamide, N-Methyl-p-chlorobenzamide, Formaldehyde, Alkyl-aldehydes | Phenobarbital-induced rat liver microsomes | nih.gov |

| N,N-Dialkylbenzamides | N-Dealkylation | N-Alkylbenzamide, Aldehyde | Phenobarbital-induced rat liver microsomes | nih.gov |

| N-Benzyladamantanamine | N-Dealkylation, N-Oxidation | Nitrone, Hydroxylamine | Rat hepatic microsomes | nih.gov |

Interactive Data Table: Inferred Metabolic Pathways for this compound

Below is an interactive table summarizing the probable metabolic transformations of this compound based on the metabolism of analogous compounds.

| Predicted Metabolic Pathway | Intermediate | Predicted Metabolites | Catalyzing Enzymes (Probable) |

| N-Dealkylation | 1-Hydroxy-N-(1,2,2-trimethylpropyl)formamide | Formamide, 1,2,2-Trimethylpropanal | Cytochrome P450 (e.g., CYP3A4, CYP2D6) |

| Formyl Group Oxidation | N-(1,2,2-Trimethylpropyl)carbamic acid | Isocyanate derivative (reactive) | Cytochrome P450 |

It is important to emphasize that these pathways are inferred and would require experimental validation through in vitro metabolism studies with this compound using human and other species' liver microsomes. Such studies would involve incubating the compound with microsomes in the presence of NADPH and analyzing the formation of metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Iv. Spectroscopic and Structural Elucidation of N 1,2,2 Trimethylpropyl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-(1,2,2-Trimethylpropyl)formamide, both proton (¹H) and carbon-13 (¹³C) NMR are essential for unambiguous structural assignment and for studying its conformational dynamics in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Due to restricted rotation around the C-N amide bond, secondary formamides exist as a mixture of cis and trans isomers, which are often distinguishable on the NMR timescale. rsc.org This results in a doubling of signals for protons near the amide group. pnas.org The bulky 1,2,2-trimethylpropyl group is expected to heavily favor one isomer (likely trans) due to steric hindrance, but signals for the minor isomer may still be observable.

The key expected resonances are:

Formyl Proton (CHO): This proton typically appears as two distinct singlets in the downfield region (δ 8.0-8.3 ppm), corresponding to the cis and trans conformers. pnas.org

Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It can also appear as two separate signals for the cis and trans isomers.

Alkyl Protons: The protons of the 1,2,2-trimethylpropyl group will have characteristic chemical shifts. The methine proton (CH-N) will be coupled to the neighboring methyl proton and the N-H proton. The nine protons of the tert-butyl group ((CH₃)₃C) are chemically equivalent and will appear as a sharp singlet. The methyl group attached to the methine carbon will appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| Formyl H (trans) | ~8.1 | s | Major isomer |

| Formyl H (cis) | ~8.3 | s | Minor isomer |

| N-H | Variable (e.g., 5.5-7.5) | br s | Shift and appearance are solvent-dependent |

| C(CH₃)₃ | ~0.9 | s | 9H singlet for the tert-butyl group |

| CH(CH₃) | ~1.1 | d | 3H doublet coupled to the methine proton |

| N-CH | ~3.8-4.2 | m | 1H multiplet, coupling to N-H and CH(CH₃) |

Note: Predicted values are based on general data for N-alkylformamides. Actual values may vary.

The ¹³C NMR spectrum provides a map of the carbon skeleton. As with ¹H NMR, the presence of cis and trans isomers can lead to two sets of signals, particularly for carbons close to the amide bond. ut.ee Proton-decoupled ¹³C NMR spectra show a single peak for each non-equivalent carbon atom, simplifying the analysis. washington.edu

The expected signals for this compound are:

Carbonyl Carbon (C=O): This carbon resonates far downfield, typically in the range of δ 160-165 ppm for formamides. psu.edu

Alkyl Carbons: The carbons of the 1,2,2-trimethylpropyl group will appear in the upfield region of the spectrum. The chemical shifts are influenced by their substitution pattern. Quaternary carbons, such as the one bearing the three methyl groups, are typically weaker in intensity. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |

| C=O | 161-165 | Chemical shift can differ slightly for cis and trans isomers |

| C (CH₃)₃ | ~32-35 | Quaternary carbon, often a weak signal |

| C(C H₃)₃ | ~26-28 | Equivalent methyl carbons of the tert-butyl group |

| C H(CH₃) | ~55-60 | Methine carbon attached to nitrogen |

| CH(C H₃) | ~18-22 | Methyl carbon adjacent to the methine carbon |

Note: Predicted values are based on typical ranges for alkylamides. washington.eduoregonstate.edu Actual values may vary.

The partial double-bond character of the C-N bond in amides restricts rotation, leading to planar cis and trans conformers. semanticscholar.org In secondary formamides, the formyl proton and the N-alkyl group can be on the same side (cis) or opposite sides (trans) of the C-N bond. The energy barrier for this rotation is typically high enough to allow for the observation of both isomers by NMR at room temperature. rsc.org

The relative population of the cis and trans isomers is influenced by steric hindrance. For N-alkylformamides, the trans conformer is generally more stable. This preference increases with the steric bulk of the N-substituent. ut.ee For this compound, the very bulky 1,2,2-trimethylpropyl (thexyl) group would create significant steric strain in the cis conformation. Therefore, the trans isomer is expected to be overwhelmingly predominant in solution. The ratio of isomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum, typically the well-resolved formyl proton singlets. pnas.org

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands characteristic of a secondary amide.

N-H Stretching: A prominent band in the region of 3300-3100 cm⁻¹ corresponds to the N-H stretching vibration. In the condensed phase, this band is often broadened due to intermolecular hydrogen bonding. psu.eduresearchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the trimethylpropyl group will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the IR spectrum of an amide, appearing in the range of 1680-1630 cm⁻¹. acs.org Its precise position is sensitive to the molecular environment and hydrogen bonding.

N-H Bending (Amide II Band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is found between 1570 and 1515 cm⁻¹. The Amide II band is a key feature for identifying secondary amides.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide (N-H) | 3300 - 3100 | Medium-Strong, Broad |

| C-H Stretch | Alkyl (C-H) | 2960 - 2850 | Strong |

| C=O Stretch (Amide I) | Amide (C=O) | 1670 - 1640 | Strong |

| N-H Bend (Amide II) | Secondary Amide (N-H bend, C-N stretch) | 1560 - 1520 | Medium-Strong |

| C-N Stretch | Amide (C-N) | ~1330 | Medium |

Note: Values are typical for secondary amides in the condensed phase. psu.eduaston.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₁₅NO, Molecular Weight: 129.20 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from predictable bond cleavages.

The expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines and amides. This would lead to the loss of a tert-butyl radical (•C(CH₃)₃) or the formation of related carbocations.

McLafferty Rearrangement: While less common for amides without a sufficiently long N-alkyl chain, it is a potential pathway to consider.

Cleavage adjacent to the carbonyl group: Fragmentation can occur on either side of the carbonyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost | Proposed Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [CH₃CH=NHCHO]⁺ | Cleavage of the C-C bond of the propyl group |

| 72 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical via alpha-cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

| 44 | [H₂N=CHO]⁺ | Cleavage of the N-C(alkyl) bond |

Note: Predictions are based on common fragmentation patterns of N-alkyl amides. Relative intensities will vary.

Advanced Spectroscopic Techniques for Gas-Phase and Condensed-Phase Studies

While ¹H NMR, ¹³C NMR, IR, and MS provide the fundamental data for structural elucidation, advanced techniques can offer deeper insights.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for complex molecules. They would definitively establish the connectivity within this compound by showing correlations between coupled protons (COSY), directly bonded C-H pairs (HSQC), and long-range (2-3 bond) C-H couplings (HMBC). This would confirm the assignment of all proton and carbon signals, especially in distinguishing between the various methyl groups.

Computational Chemistry: Density Functional Theory (DFT) calculations are frequently used to complement experimental data. semanticscholar.org These calculations can predict NMR chemical shifts, vibrational frequencies, and the relative energies of different conformers (cis vs. trans). Comparing calculated spectra with experimental results can provide strong support for structural and conformational assignments. ut.ee

High-Resolution Rotational Spectroscopy: For gas-phase studies, techniques such as Fourier-transform microwave spectroscopy can provide highly accurate rotational constants. This data allows for the precise determination of the molecule's geometry and can distinguish between different conformers with high confidence.

Rotational Spectroscopy Studies of this compound and its Derivatives Remain a Subject for Future Investigation

A thorough search of scientific literature and spectroscopic databases has revealed no specific studies on the rotational spectroscopy of this compound or its adducts. While rotational spectroscopy is a powerful technique for the structural elucidation of molecules and their complexes in the gas phase, it appears that this compound has not yet been the subject of such detailed investigation.

Rotational spectroscopy provides highly precise data on the moments of inertia of a molecule, from which its three-dimensional structure can be determined with great accuracy. This method is particularly valuable for studying the formation and dynamics of weakly bound complexes, or adducts, as the subtle changes in the rotational spectrum upon complexation can reveal the geometry and binding energy of the interacting species.

In the broader context of formamide (B127407) derivatives, rotational spectroscopy has been successfully applied to understand their conformational landscapes, internal rotation dynamics, and interactions with other molecules. For instance, studies on simpler N-alkylformamides, such as N-methylformamide and N-ethylformamide, have provided detailed insights into their structures and the effects of intermolecular forces. nih.govarxiv.org These investigations often involve the analysis of the hyperfine structure arising from the nuclear quadrupole coupling of the ¹⁴N nucleus, which yields further information about the electronic environment around the nitrogen atom. nih.govnih.gov

The study of adducts, particularly with water or other small molecules, using rotational spectroscopy can elucidate the initial steps of solvation and the nature of hydrogen bonding. uva.es For example, research on formanilide-water adducts has characterized the structures of different hydrated complexes, revealing how water molecules interact with the amide functional group. uva.es

Although no data is currently available for this compound, future rotational spectroscopy studies on this molecule and its adducts would be valuable. Such research could explore how the bulky tert-amyl group (1,2,2-trimethylpropyl) influences the conformational preferences of the formamide backbone and its ability to form adducts. The analysis of its rotational spectrum would yield precise rotational constants and, potentially, centrifugal distortion constants and nuclear quadrupole coupling constants, as has been done for other amides. frontiersin.org

Table of Expected Spectroscopic Parameters from a Future Study of this compound:

This interactive table illustrates the types of data that would be obtained from a rotational spectroscopy study. Since no experimental data exists, the values are placeholders and should not be considered actual experimental results.

| Parameter | Symbol | Expected Information |

| Rotational Constant | A, B, C | Provides information on the moments of inertia and overall molecular geometry. |

| Centrifugal Distortion Constants | ΔJ, ΔJK, etc. | Accounts for the non-rigidity of the molecule as it rotates. |

| Nitrogen Nuclear Quadrupole Coupling Constants | χaa, χbb, χcc | Describes the interaction between the nuclear quadrupole moment of the ¹⁴N nucleus and the electric field gradient at the nucleus, offering insight into the electronic structure around the nitrogen atom. |

The investigation of adducts of this compound, for instance with a simple ligand like neon or a hydrogen-bonding partner like water, would provide fundamental data on its intermolecular interaction potential. By analyzing the rotational spectra of the parent molecule and its isotopologues, a detailed picture of the adduct's geometry and the dynamics of the interaction could be constructed. csic.es

Given the absence of published research, the field remains open for the spectroscopic exploration of this compound and its derivatives. Such studies would contribute to a deeper understanding of the structure and non-covalent interactions of substituted amides.

V. Theoretical and Computational Investigations of N 1,2,2 Trimethylpropyl Formamide and Formamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of molecules. These ab initio and density functional theory methods are used to predict molecular geometries, vibrational frequencies, reaction energies, and other key chemical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it suitable for studying energy surfaces in molecules. imperial.ac.uk It is widely used to investigate the molecular interactions of amides, such as formamide (B127407) and its derivatives, with other molecules like sulfuric acid. nih.gov

Geometry Optimization: The first step in most computational studies is to determine the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. cmu.edu For N-(1,2,2-Trimethylpropyl)formamide, DFT calculations would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This process yields a detailed three-dimensional structure of the molecule. Methods like the M06-2X functional with a large basis set such as 6-311++G(3df,3pd) have been successfully used for geometry optimization of related amide systems. nih.gov Constrained DFT can also be employed to access specific electronic states and find charge-localized structures, which is particularly useful in studying electron transfer processes. nih.gov

Vibrational Analysis: Once a stationary point on the potential energy surface is located through geometry optimization, a vibrational frequency calculation is performed. This analysis serves two main purposes:

It confirms that the optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

It predicts the infrared (IR) spectrum of the molecule, as the vibrational frequencies correspond to the absorption bands in an IR spectrum.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

The potential energy surface (PES) is a conceptual and mathematical framework that connects a molecule's geometry to its energy. unipd.it By mapping the PES, chemists can identify stable isomers, conformational minima, and the transition states that connect them.

Potential Energy Surfaces: Computational studies on formamide systems have extensively characterized their PES. For instance, the PES for the formamide dimer has been studied using methods like MP2 and DFT to understand the nature of the double hydrogen bond that stabilizes the most stable conformer. researchgate.net Similar studies have been performed on formamide-water complexes, revealing that the PES can be extremely flat, meaning small external influences, like a solvent, can significantly alter the geometry. aip.orgaip.org High-level ab initio calculations on the formamide-benzene model system involved PES scans to locate energy minima for different configurations, quantifying the amide-π interactions. nih.gov While a full PES for a molecule as flexible as this compound would be complex, scans along critical dihedral angles (like the C-N bond rotation) are computationally feasible and provide crucial information about conformational barriers.

Transition States: A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction. e3s-conferences.org Computational chemistry is uniquely suited to characterizing these fleeting structures. For example, in the formation of formamides from the hydrogenation of isocyanates on ice surfaces, transition states for the hydrogen addition to the nitrogen or carbon atoms have been located using both DFT and higher-level methods. aanda.orgaanda.orgresearchgate.net These calculations show that the presence of a water molecule can significantly affect the energy barriers. aanda.orgresearchgate.net For this compound, identifying transition states would be key to understanding its rotational isomerization and potential chemical reactions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for isolated molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred method for studying the behavior of molecules in the condensed phase (i.e., in solution). dovepress.com MD simulations model the explicit movement of atoms over time, providing a dynamic picture of intermolecular interactions and solvent effects. dovepress.comnih.gov

MD simulations have been used to investigate a wide range of phenomena, from the solubilization of drugs in surfactant mixtures to the identification of allosteric sites in proteins. mdpi.comnih.gov The methodology involves defining a force field, a set of equations that describe the potential energy of the system based on atomic positions. dovepress.com

Microsolvation: To bridge the gap between gas-phase quantum calculations and bulk-phase MD simulations, microsolvation models are often employed. nih.gov In this approach, a small, explicit number of solvent molecules are included in a high-level quantum chemical calculation. ethz.chmdpi.com This method allows for a detailed and accurate description of the direct interactions between the solute and its immediate solvent shell. ethz.ch Studies on the microsolvation of DF have shown that the first hydrogen bond forms on a subpicosecond timescale, followed by further solvent restructuring over picoseconds. nih.gov For this compound, a microsolvation study with water molecules would elucidate the specific hydrogen bonding sites and geometries at the amide group, considering the steric influence of the bulky alkyl substituent.

Hydrogen Bonding Networks: Formamide is known to form extensive, three-dimensional hydrogen-bonded networks in its liquid state, similar to water. researchgate.netnih.govaip.org MD simulations have been instrumental in characterizing the topology of these networks. researchgate.netaip.org Studies of formamide-water mixtures show that the molecules form percolated networks at all concentrations, indicating microscopic homogeneity. researchgate.net The introduction of a solute like formamide causes a structural reorganization of the surrounding water molecules. acs.org In the case of this compound, the bulky and hydrophobic trimethylpropyl group would be expected to disrupt the local water structure significantly, while the formamide group would integrate into the hydrogen-bonding network. MD simulations can quantify these competing effects and describe the resulting local solvent environment.

Prediction of Spectroscopic Parameters

Computational methods are a powerful tool for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds.

NMR Spectroscopy: DFT calculations have been successfully used to predict the proton chemical shifts of N-alkylformamides. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the full ¹H and ¹³C NMR spectra. This would be particularly useful for this compound to assign its complex spectrum and to understand how its conformational preferences influence the chemical shifts.

Rotational Spectroscopy: The rotational constants of molecules can be calculated with high accuracy from their DFT-optimized geometries. These theoretical constants are essential for guiding the assignment of experimental rotational spectra, as demonstrated in the study of N-ethylformamide conformers. nih.gov Such a study for this compound would allow for its unambiguous identification in the gas phase.

Vibrational (IR) Spectroscopy: As mentioned in section 5.1.1, the calculation of harmonic frequencies provides a predicted IR spectrum. The positions and intensities of key vibrational modes, such as the N-H stretch, C=O stretch, and amide bends, can be calculated and compared with experimental data to confirm the structure and study intermolecular interactions like hydrogen bonding.

Conformational Analysis and Energetics of N-Alkylformamides

Theoretical calculations have been extensively applied to study the conformational landscape of N-alkylformamides. acs.org For N-methylformamide, the Z conformer (where the methyl group is cis to the carbonyl oxygen) is found to be the most stable. acs.org However, as the steric bulk of the N-alkyl group increases, the relative stability of the conformers can change. For N-tert-butylformamide, the steric strain in the Z conformer is significant, making the E conformer more favorable. ut.ee

For this compound, the very bulky tert-pentyl group is expected to create substantial steric hindrance. A conformational analysis using DFT would predict the relative energies of the E and Z isomers, as well as the rotational barriers around the C-N bond and other single bonds within the alkyl group. This analysis is crucial for understanding the molecule's preferred shape in different environments.

Table 1: Calculated Rotational Barriers for Various N-Alkylformamides. The data highlights how increasing steric hindrance from the alkyl group affects the rotational energy barriers of the E and Z isomers. Data sourced from computational studies. acs.org

Mentioned Compounds

Vii. Advanced Applications and Research Prospects of N 1,2,2 Trimethylpropyl Formamide in Chemical Science

N-(1,2,2-Trimethylpropyl)formamide as a Versatile Building Block in Complex Organic Synthesis

In the field of organic synthesis, the strategic construction of complex molecular architectures is paramount. Formamides are recognized as valuable and versatile C1 building blocks. beilstein-journals.org They can function as a source for various key intermediates and functional groups, including -CHO, -O, -CONMe₂, -NMe₂, -CO, and -Me, through diverse reaction pathways. researchgate.net The reactivity of the formamide (B127407) group allows it to participate in reactions as both an electrophilic and a nucleophilic agent. researchgate.net this compound, with its distinct tertiary alkyl substituent, can be envisioned as a unique precursor for introducing the sterically demanding 1,2,2-trimethylpropyl group into target molecules, a feature that can be instrumental in developing novel compounds with specific steric and electronic properties.

The design and synthesis of chemical libraries are central to modern drug discovery and materials science. A molecular scaffold serves as the core structure of a series of related compounds, allowing for systematic modification to explore chemical space and optimize for desired properties. u-strasbg.frlifechemicals.com The concept involves identifying a core structure (the scaffold) and then creating a library of derivatives by adding various substituents at defined points. lifechemicals.com

Formamides can be utilized in the synthesis of privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets. For instance, formamide itself can be used as a C1 feedstock in heteroannulation reactions to produce fused pyrimidone scaffolds, which are prevalent in many commercially available drugs. beilstein-journals.org this compound could serve as a unique building block in this context. The introduction of its bulky 1,2,2-trimethylpropyl group onto a core scaffold could lead to the generation of novel chemical libraries. This steric bulk can significantly influence the conformation of the final molecules and their binding affinity and selectivity for biological targets.

Table 1: Potential Scaffold Modifications using this compound

| Scaffold Core | Reaction Type | Potential Product Class | Desired Feature from Building Block |

|---|---|---|---|

| Aminobenzoic acid | Niementowski Quinazoline Synthesis | Substituted Quinazolinones | Introduction of bulky N-substituent |

| 2-Amino-thiophenes | Heteroannulation | N-substituted Thienopyrimidones | Steric hindrance to modulate biological activity |

One of the most well-established synthetic applications of N-substituted formamides is their use as precursors for the synthesis of isocyanides (also known as isonitriles). wikipedia.org Isocyanides are highly reactive and versatile building blocks in their own right, widely used in multicomponent reactions such as the Passerini and Ugi reactions, and for the synthesis of various heterocyclic compounds. wikipedia.orgnih.gov

The synthesis of an isocyanide from a formamide involves a dehydration reaction. wikipedia.org This transformation is typically achieved using a variety of dehydrating agents in the presence of a base.

Common Dehydrating Agents for Formamides:

Phosphorus oxychloride (POCl₃) mdpi.com

Toluenesulfonyl chloride (TsCl) wikipedia.org

Phosgene (COCl₂) or Diphosgene wikipedia.org

Burgess Reagent wikipedia.org

The reaction proceeds by converting the formamide into a more reactive intermediate, which then eliminates water to form the isocyanide. For example, using phosphorus oxychloride in the presence of a base like triethylamine (B128534) is a common and efficient method. mdpi.com

Therefore, this compound can be readily converted into its corresponding isocyanide, 1-isocyano-1,2,2-trimethylpropane . This isocyanide, featuring a sterically hindered tertiary alkyl group, would be a valuable and otherwise difficult-to-access building block for creating structurally complex molecules. orgsyn.org

Table 2: Synthesis of 1-isocyano-1,2,2-trimethylpropane

| Starting Material | Reagents | Product | Reaction Type |

|---|

Dyes and pigments are colored compounds that are distinguished by their solubility; dyes are soluble in the application medium, whereas pigments are insoluble. researchgate.net Azo dyes, characterized by the -N=N- functional group, represent a large and important class of synthetic colorants. researchgate.netplantarchives.org Their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component like a phenol (B47542) or another amine. tubitak.gov.tr

While this compound is not a direct precursor in the traditional sense of azo dye synthesis, its derivatives could play a role. For example, if the 1,2,2-trimethylpropylamine, which can be derived from the formamide, is incorporated into an aromatic structure, this new amine could then be used as a diazo component. The bulky alkyl group could influence the final color (chromophoric properties) and fastness properties of the resulting dye by sterically hindering intermolecular interactions and altering the electronic environment of the chromophore. Furthermore, formamides like N,N-dimethylformamide (DMF) are often used as polar aprotic solvents in the synthesis and processing of dyes. Given its structure, this compound could potentially be investigated as a specialty solvent in this area.

Catalytic Applications in Modern Organic Transformations

Beyond their role as solvents, certain formamides have been shown to act as effective catalysts in a range of organic transformations. nih.gov N,N-Dimethylformamide (DMF), for example, is a well-known catalyst for the synthesis of acyl chlorides from carboxylic acids using reagents like oxalyl chloride or thionyl chloride. nih.gov The catalytic activity stems from the in-situ formation of a reactive Vilsmeier-type intermediate. organic-chemistry.orgpeterhuylab.de

Research has demonstrated that simple formamides can act as potent Lewis base catalysts. For instance, 1-formylpyrrolidine (B1209714) has been identified as an effective catalyst for:

The conversion of alcohols into alkyl chlorides. peterhuylab.de

The synthesis of geminal dichlorides from aldehydes. organic-chemistry.orgpeterhuylab.de

Cost-efficient amidation and esterification of carboxylic acids. nih.gov

This catalytic activity is attributed to the ability of the formamide to activate reagents and facilitate nucleophilic substitution. Given that the catalytic activity resides in the formamide functional group, it is plausible that this compound could also function as a catalyst in similar transformations. The sterically demanding N-substituent might modulate the catalytic activity or selectivity compared to less hindered formamides, potentially offering advantages in specific synthetic contexts where substrate or reagent size is a critical factor. For instance, in the hydrogenation of CO₂ to methanol (B129727) using amine promoters, formamide intermediates are key; catalysts that selectively cleave the C-N bond of the formamide are crucial for regenerating the amine and producing methanol. frontiersin.org The specific structure of the N-alkylformamide can influence the reaction pathway. frontiersin.org

Applications in Materials Science Research

The applications of N-alkylformamides extend into the realm of materials science, particularly in the processing and synthesis of polymeric materials. Their properties as polar aprotic solvents make them suitable for a variety of specialized applications.

N-alkylformamides, such as N,N-dimethylformamide (DMF) and N,N-diethylformamide, are extensively used as solvents in both laboratory research and industrial settings. researchgate.net Their high polarity and ability to dissolve a wide range of organic compounds, including many polymers, make them valuable for applications like:

The synthesis of films and artificial fibers. researchgate.net

Electrospinning processes. nih.gov

Acting as solvents for polymer/fullerene and polymer/polymer systems in organic solar cell research. diva-portal.org

Formulation of in situ forming implants (ISFIs), where the solvent properties control the rate of polymer precipitation and drug release. nih.gov

The choice of solvent is critical as it influences the solubility of the polymer, the properties of the resulting solution (e.g., viscosity), and the morphology of the final material. diva-portal.org Hansen solubility parameters are often used to estimate the affinity between a solvent and a polymer, with a closer match indicating higher compatibility. nih.gov

This compound, as a member of the N-alkylformamide family, could be investigated as a novel solvent for polymer processing. Its bulky, branched alkyl group would likely result in different solvent properties (e.g., boiling point, viscosity, and specific polymer interactions) compared to smaller, more common formamide solvents like DMF. These unique properties could be advantageous for dissolving specific polymers or for controlling the morphology of polymer films and fibers in specialized research applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N-Dimethylformamide (DMF) |

| 1-formylpyrrolidine |

| 1-isocyano-1,2,2-trimethylpropane |

| 1,2,2-trimethylpropylamine |

| N,N-diethylformamide |

| Aminobenzoic acid |

| 2-Amino-thiophenes |

| Fused pyrimidone |

| Quinazolinones |

| Thienopyrimidones |

| Phosphorus oxychloride |

| Toluenesulfonyl chloride |

| Phosgene |

| Diphosgene |

| Burgess Reagent |

| Triethylamine |

| Oxalyl chloride |

Development of Novel Chemical Reagents and Reaction Media

The primary role of this compound in the development of novel chemical reagents is as a synthetic intermediate or a precursor. evitachem.com Formamides, as a class, are versatile intermediates in organic synthesis, often used in the preparation of pharmaceuticals and agrochemicals. ontosight.ai this compound provides a chemical handle to introduce the bulky and hydrophobic 1,2,2-trimethylpropyl group into a target molecule. This moiety can be crucial for tailoring the steric and electronic properties of the final compound, thereby influencing its reactivity and interaction with biological targets.

The formamide group itself can be a precursor to other functional groups. For instance, it can be dehydrated to form an isocyanide, a highly reactive species used in multicomponent reactions like the Passerini and Ugi reactions. Alternatively, hydrolysis of the formamide yields the corresponding primary amine, 1,2,2-trimethylpropylamine. This amine is a key building block for synthesizing more complex molecules, such as the amidine derivatives found in various patent applications for new active compounds. google.comresearchgate.net

While simpler formamides, most notably Dimethylformamide (DMF), are widely employed as high-boiling point, polar aprotic solvents and reaction media due to their excellent solvating power, the use of this compound specifically as a reaction medium is not well-documented in current research. silverfernchemical.com The significant steric hindrance presented by the 1,2,2-trimethylpropyl group likely impedes its ability to effectively solvate reactants, making it less suitable as a bulk solvent compared to less sterically demanding formamides. silverfernchemical.com Its application, therefore, remains focused on its function as a specialized building block rather than as a reaction environment.

Role in Agrochemistry Research (e.g., as part of pesticide derivatives)

The exploration of novel chemical structures is a cornerstone of modern agrochemical research, aimed at developing pesticides with improved efficacy, selectivity, and environmental profiles. semanticscholar.orgnih.gov In this context, the 1,2,2-trimethylpropyl moiety, and by extension its formamide precursor, has been identified as a valuable component in the design of new pesticide derivatives. Several patents for potential new insecticides and fungicides incorporate this specific alkyl group into their claimed chemical structures.

The inclusion of the bulky and lipophilic 1,2,2-trimethylpropyl group can significantly influence the physicochemical properties of a potential pesticide. These properties include:

Lipophilicity: Affecting the compound's ability to penetrate the waxy cuticle of insects or the cell membranes of fungi.

Metabolic Stability: The sterically hindered nature of the group can protect adjacent functional groups from metabolic degradation by enzymes within the target pest or in the environment.

Binding Affinity: The size and shape of the group can enhance the molecule's fit and interaction with the specific active site of a target protein or enzyme in the pest, potentially increasing its potency.

Recent patent literature discloses the incorporation of the 1,2,2-trimethylpropyl group into novel classes of potential pesticides. These patents often claim a generic structure with multiple variable substituent groups (R-groups), where the 1,2,2-trimethylpropyl group is listed as a specific and preferred option for one of these variables.

| Patent Reference | Compound Class | Intended Use | Role of N-(1,2,2-Trimethylpropyl) Moiety |

|---|---|---|---|

| EP1138668A2 | Amidine Compounds | Pesticide (Insecticide, Acaricide, Nematicide) | The related "1-methoxy-1,2,2-trimethylpropyl" group is cited as a possible substituent, demonstrating the use of the core structure as a scaffold. google.com |

| EP 4574819 A1 | Diazine Compounds | Control of Invertebrate Pests | Listed as a possible C1-C10 alkyl substituent in the molecular structure of novel pesticidal compounds. epo.org |

| WO2021069569A1 | Heteroaryl-triazole Compounds | Pesticide (Control of animal pests) | Explicitly mentioned as a possible alkyl substituent in a class of novel compounds developed for plant protection. google.com |

These research findings, documented within patent literature, underscore the role of the N-(1,2,2-Trimethylpropyl) group as a component in the rational design of next-generation agrochemicals. While this compound itself is not the final active ingredient, its role as a key intermediate for introducing this structurally important moiety is a significant aspect of its application in agrochemical research. evitachem.comontosight.ai

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.